molecular formula C10H20N2O B15091258 (3R)-N-(2-methylpropyl)piperidine-3-carboxamide

(3R)-N-(2-methylpropyl)piperidine-3-carboxamide

Cat. No.: B15091258
M. Wt: 184.28 g/mol
InChI Key: UYQMSGBRYUFUIH-SECBINFHSA-N
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Description

(3R)-N-(2-methylpropyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a carboxamide group attached to the piperidine ring, with a 2-methylpropyl substituent on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-(2-methylpropyl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

    Substitution with 2-methylpropyl Group: The final step involves the substitution of the nitrogen atom with a 2-methylpropyl group, which can be achieved through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-(2-methylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted piperidine derivatives.

Scientific Research Applications

(3R)-N-(2-methylpropyl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3R)-N-(2-methylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide
  • (3R)-1-(cyclopropanesulfonyl)piperidin-3-amine hydrochloride
  • (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride

Uniqueness

(3R)-N-(2-methylpropyl)piperidine-3-carboxamide is unique due to its specific substituents and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3R)-N-(2-methylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C10H20N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI Key

UYQMSGBRYUFUIH-SECBINFHSA-N

Isomeric SMILES

CC(C)CNC(=O)[C@@H]1CCCNC1

Canonical SMILES

CC(C)CNC(=O)C1CCCNC1

Origin of Product

United States

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